Chromous sulfate pentahydrate
CAS No.: 15928-77-5
Cat. No.: VC17120633
Molecular Formula: CrH10O9S
Molecular Weight: 238.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15928-77-5 |
|---|---|
| Molecular Formula | CrH10O9S |
| Molecular Weight | 238.14 g/mol |
| IUPAC Name | chromium(2+);sulfate;pentahydrate |
| Standard InChI | InChI=1S/Cr.H2O4S.5H2O/c;1-5(2,3)4;;;;;/h;(H2,1,2,3,4);5*1H2/q+2;;;;;;/p-2 |
| Standard InChI Key | OIXWARAASUSANH-UHFFFAOYSA-L |
| Canonical SMILES | O.O.O.O.O.[O-]S(=O)(=O)[O-].[Cr+2] |
Introduction
Structural Characteristics
The crystal structure of chromous sulfate pentahydrate was resolved via X-ray diffraction, revealing a triclinic system with space group P1 and unit cell parameters a = 6.1864(6) Å, b = 10.9161(8) Å, c = 6.0289(6) Å, α = 82.274°, β = 107.778°, γ = 102.747°, and a volume of 377.16(6) ų . The chromium(II) center adopts a distorted octahedral geometry due to the Jahn-Teller effect, a phenomenon also observed in copper(II) complexes . This distortion arises from the uneven occupation of d-orbitals, elongating two axial Cr–O bonds (2.08 Å) while shortening equatorial bonds (1.98 Å) .
Table 2: Crystallographic Data for CrSO₄·5H₂O
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | P1 |
| Unit cell volume | 377.16 ų |
| Cr–O bond lengths | 1.98–2.08 Å |
| Jahn-Teller distortion | Yes |
Physical and Chemical Properties
Chromous sulfate pentahydrate typically presents as blue-green crystals, contrasting with the greenish-black powder of chromium(III) sulfate hydrates . It exhibits moderate solubility in water, though exact solubility data are scarce. Thermal analysis indicates dehydration upon heating, with the pentahydrate losing water molecules stepwise above 100°C . The compound’s melting point is unreported, but its chromium(III) analog melts at 100°C , suggesting similar thermal behavior.
As a strong reducing agent, CrSO₄·5H₂O reacts vigorously with oxidizing agents, such as atmospheric oxygen, necessitating storage under inert conditions. Its standard reduction potential (E°) for Cr²⁺ → Cr³⁺ is approximately −0.41 V, underscoring its reductive capacity.
Applications and Uses
Chromous sulfate pentahydrate’s primary application lies in its role as a reductant in organic and inorganic synthesis. For example, it facilitates the reduction of nitro compounds to amines or participates in the preparation of chromium-based catalysts. Industrial uses are less prevalent due to handling difficulties, but research-grade samples are employed in studying electron-transfer processes and coordination chemistry .
Biological and Environmental Implications
Chromium(II) compounds are highly reactive and toxic, posing risks upon inhalation, ingestion, or dermal contact . Safety data sheets classify chromous sulfate as hazardous, with hazard codes indicating corrosivity (C) and acute toxicity (H302, H312, H332) . Environmental release risks are mitigated by its instability, as Cr²⁺ rapidly oxidizes to Cr³⁺ in aerobic conditions, the latter being less mobile but still ecotoxic.
Comparative Analysis with Related Chromium Sulfates
Chromous sulfate pentahydrate differs markedly from chromium(III) sulfate hydrates (e.g., Cr₂(SO₄)₃·xH₂O) in oxidation state, reactivity, and applications. The +2 state confers stronger reducing power, whereas +3 compounds serve as oxidizing agents or mordants in dyeing . Structurally, chromium(III) sulfates often form octahedral complexes without Jahn-Teller distortions, as seen in MgSO₄·5H₂O isotypes .
Table 3: Chromium Sulfates Comparison
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